N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide
Description
N'-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a synthetic small molecule characterized by a central pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group at the N1 position. The pyrrolidine’s C2 position is further functionalized with a methyl group linked to an ethanediamide moiety, which is N-substituted with a branched 3-methylbutyl chain.
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-14(2)10-11-20-18(23)19(24)21-13-15-5-4-12-22(15)28(25,26)17-8-6-16(27-3)7-9-17/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPKWOTXFFTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl sulfonyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are adjusted based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Comparisons
Pyrrolidine vs. Piperidine Derivatives
The pyrrolidine core in the target compound distinguishes it from piperidine-based analogues, such as those described in (e.g., 4-anilidopiperidine derivatives). Key differences include:
- Substituent Effects : The 4-methoxybenzenesulfonyl group in the target compound introduces electron-withdrawing and bulky substituents, whereas piperidine derivatives in feature propionamide and anilido groups, which may enhance solubility or receptor interactions .
Sulfonamide-Containing Analogues
describes a chromen-2-yl sulfonamide derivative (mass: 603.0 [M+1], MP: 252–255°C). Comparisons include:
- Thermal Stability : The target compound’s 4-methoxybenzenesulfonyl group may reduce melting points compared to the fluorinated chromen-2-yl sulfonamide in , though experimental data are needed for confirmation .
- Biological Relevance: Sulfonamide groups are known to enhance binding to carbonic anhydrases or kinases. The chromen-2-yl analogue’s fluorinated aromatic system () likely confers distinct selectivity compared to the target compound’s methoxy-substituted aryl group .
Pyrrolidine Derivatives with Complex Substitutions
highlights triazine-linked pyrrolidine derivatives with dimethylamino and hydroxymethyl substituents. Contrasts with the target compound include:
- Synthetic Complexity : The target compound’s ethanediamide linker simplifies synthesis compared to triazine-based frameworks in , which require multi-step coupling reactions .
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Purification
| Intermediate | Key Functional Group | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonylated pyrrolidine | Benzenesulfonyl | Column chromatography (SiO₂, 30% EtOAc/hexane) | 62 | |
| Amide-coupled product | Ethanediamide | Recrystallization (ethanol/water) | 78 |
Q. Table 2. Computational Parameters for Target Docking
| Software | Force Field | Ligand Flexibility | Solvation Model | Reference |
|---|---|---|---|---|
| AutoDock Vina | AMBER | Torsional DOF enabled | GBVI implicit | |
| GROMACS | CHARMM36 | Rigid receptor | TIP3P explicit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
